molecular formula C11H24N2 B2408022 Diethyl-(2-piperidin-2-yl-ethyl)-amine CAS No. 100158-62-1

Diethyl-(2-piperidin-2-yl-ethyl)-amine

Cat. No.: B2408022
CAS No.: 100158-62-1
M. Wt: 184.327
InChI Key: OAJBLGVEZPYPSE-UHFFFAOYSA-N
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Description

Diethyl-(2-piperidin-2-yl-ethyl)-amine is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Scientific Research Applications

Diethyl-(2-piperidin-2-yl-ethyl)-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biological amines.

    Industry: The compound can be used as an intermediate in the production of various chemicals and materials.

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. For instance, for 1-(2-PIPERIDIN-2-YL-ETHYL)-PIPERIDINE, it’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

The future directions in the study of piperidine derivatives could involve the development of new synthesis methods, exploration of their biological activity, and their potential applications in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-piperidin-2-yl-ethyl)-amine typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-piperidin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Diethyl-(2-piperidin-2-yl-ethyl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl-(2-piperidin-2-yl-ethyl)-amine include:

    N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide: Used in proteomics research.

    1-(2-Piperidin-2-yl-ethyl)-piperidine: Known for its chemical stability and reactivity.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-2-piperidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBLGVEZPYPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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